molecular formula C10H21Cl2N3O B1521567 1-(Piperidine-4-carbonyl)piperazine dihydrochloride CAS No. 1197831-75-6

1-(Piperidine-4-carbonyl)piperazine dihydrochloride

Cat. No.: B1521567
CAS No.: 1197831-75-6
M. Wt: 270.2 g/mol
InChI Key: GEBKNNRUHFOFJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Piperidine-4-carbonyl)piperazine dihydrochloride is a chemical compound with the molecular formula C10H19N3O.2ClH. It is a derivative of piperazine and piperidine, two nitrogen-containing heterocycles that are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 1-(Piperidine-4-carbonyl)piperazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines. Deprotection with PhSH followed by selective intramolecular cyclization yields the desired compound . Industrial production methods often involve parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity .

Chemical Reactions Analysis

1-(Piperidine-4-carbonyl)piperazine dihydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperazinones, while substitution reactions can introduce various functional groups onto the piperazine or piperidine rings .

Scientific Research Applications

1-(Piperidine-4-carbonyl)piperazine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an antiviral agent.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

1-(Piperidine-4-carbonyl)piperazine dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of piperazine and piperidine rings, which can confer unique chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

piperazin-1-yl(piperidin-4-yl)methanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O.2ClH/c14-10(9-1-3-11-4-2-9)13-7-5-12-6-8-13;;/h9,11-12H,1-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEBKNNRUHFOFJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)N2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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